1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Overview
Description
1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine is a complex heterocyclic compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a nitro-substituted benzofuran intermediate, followed by a series of cyclization and functional group transformations to achieve the final compound .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized products .
Scientific Research Applications
1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-tumor and anti-viral properties.
Medicine: Explored as a potential lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine involves its interaction with specific molecular targets and pathways. The nitro group and the fused ring structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Another heterocyclic compound with comparable properties.
Indole: Known for its wide range of biological activities and structural similarity.
Uniqueness
1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine stands out due to its unique fused ring structure and the presence of both nitro and methyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
11-methyl-15-nitro-2,12-dioxatetracyclo[8.6.1.03,8.013,17]heptadeca-1(17),3,5,7,9,13,15-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-9-12-6-10-4-2-3-5-13(10)21-15-8-11(17(18)19)7-14(20-9)16(12)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTVTTIJQIIGKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC3=CC=CC=C3OC4=C2C(=CC(=C4)[N+](=O)[O-])O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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